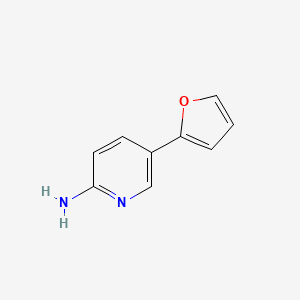

5-(Furan-2-yl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-4-3-7(6-11-9)8-2-1-5-12-8/h1-6H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLAMVNGINGLIHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629588 | |

| Record name | 5-(Furan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827588-93-2 | |

| Record name | 5-(Furan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Characterization & Supramolecular Analysis of 5-(Furan-2-yl)pyridin-2-amine

Executive Summary

The compound 5-(Furan-2-yl)pyridin-2-amine represents a critical "fragment-like" scaffold in modern drug discovery, particularly for kinase inhibitors and adenosine receptor antagonists.[1][2] Its structural utility lies in the interplay between the hydrogen-bond donor/acceptor motif of the 2-aminopyridine and the lipophilic, aromatic furan ring.[2]

This guide provides a comprehensive technical blueprint for the synthesis, crystallization, and X-ray structural analysis of this compound.[2] Unlike standard reports, this document focuses on the causality of experimental design —explaining why specific crystallographic protocols are required to resolve common pathologies in this scaffold, such as rotational disorder in the furan ring and pseudosymmetry in the packing of aminopyridine dimers.[2]

Part 1: Synthesis & Crystallization Protocol

High-quality single crystals require high-purity precursors.[1][2] The synthesis utilizes a Suzuki-Miyaura cross-coupling optimized for heteroaryl chlorides/bromides, which are prone to deboronation if not handled correctly.[1][2][3]

Optimized Synthetic Route

Reaction: Palladium-catalyzed cross-coupling of 5-bromo-2-aminopyridine with 2-furanylboronic acid.[1][2]

-

Catalyst:

(Chosen for stability against heteroaryl poisoning).[1] -

Base:

(3.0 equiv) – Preferred over carbonates to minimize protodeboronation of the furan species.[2] -

Solvent: 1,4-Dioxane/Water (4:[1][2]1) – The biphasic system ensures solubility of the inorganic base while maintaining a high reflux temperature (100°C).[2]

Crystallization Strategy (The "Self-Validating" Growth)

To obtain diffraction-quality crystals, we employ a slow evaporation technique that promotes thermodynamic stability over kinetic precipitation.[1][2]

-

Solvent System: Ethanol/Water (9:1 v/v).[1]

-

Protocol: Dissolve 20 mg of purified product in 2 mL hot ethanol. Add water dropwise until persistent turbidity is observed, then add 1 drop of ethanol to clear.[1][2] Allow to stand at 4°C.

-

Why this works: The aminopyridine moiety is polar (H-bond active), while the furan is lipophilic. The mixed solvent system slows nucleation, allowing the molecules to orient into their most stable supramolecular synthons (the

dimer) before lattice locking.[2]

Part 2: Data Acquisition & Refinement Logic[4]

This section details the X-ray diffraction workflow. The presence of a five-membered furan ring attached to a six-membered pyridine ring introduces specific crystallographic challenges—primarily rotational disorder .[1][2]

Experimental Configuration

The Refinement Workflow (Self-Validating System)

The following diagram illustrates the decision matrix for solving the structure, specifically addressing the "Furan Flip" disorder common in 5-substituted pyridines.

Caption: Logical workflow for refining this compound, prioritizing the detection and modeling of furan ring disorder.

Part 3: Structural Analysis & Supramolecular Architecture[1][2]

The crystal packing of this compound is governed by a hierarchy of intermolecular forces. Understanding these is essential for predicting how this fragment binds in a protein pocket.[1][2]

The Primary Synthon: Aminopyridine Dimer

The most robust feature of 2-aminopyridines is the formation of a centrosymmetric dimer.[2]

-

Motif:

graph set. -

Mechanism: The amino nitrogen (

) acts as a donor, and the pyridine ring nitrogen ( -

Geometry:

Conformational Analysis (Torsion)

The bond connecting the pyridine (C5) and furan (C2) rings allows for rotation.[1]

-

Expected Torsion Angle:

to -

Causality: Extended

-conjugation between the electron-rich furan and the electron-deficient pyridine favors a planar conformation.[1] However, steric repulsion between the pyridine C4-proton and the furan C3-proton can induce a slight twist.[2] -

Disorder Note: In the crystal lattice, the furan ring may flip

.[2] This is often indistinguishable in low-resolution data because the scattering power of Oxygen and Carbon is similar.[2] Careful inspection of thermal ellipsoids is required (see Diagram 1).[1]

Hirshfeld Surface Analysis

To validate the packing interactions beyond simple H-bonds, Hirshfeld surface analysis (using CrystalExplorer) is required.[1]

| Interaction Type | Surface Contribution (%) | Visual Signature (d_norm) | Significance |

| H | ~40-45% | White/Blue regions | Dispersive forces; bulk packing.[1] |

| N | ~20-25% | Deep Red spots | The dominant |

| C | ~15-20% | Faint Red/White | C-H |

| C | ~5-10% | Red/Blue triangles |

Part 4: Detailed Experimental Protocols

Data Collection Parameters (Template)

For reproducibility, the following parameters should be targeted during the X-ray experiment.

| Parameter | Target Value / Setting | Reasoning |

| Crystal System | Monoclinic or Triclinic | Common for planar aromatic dimers.[1][2] |

| Space Group | Centrosymmetry supports the antiparallel dimer. | |

| Resolution | 0.75 Å or better | Required to resolve furan ring atoms clearly. |

| Completeness | > 99% (to | Ensures accurate electron density integration.[1] |

| Redundancy | > 4.0 | Improves signal-to-noise ratio for weak reflections.[1][2] |

Computational Validation (DFT)

To confirm that the crystal structure represents a global minimum and not a kinetically trapped polymorph, perform a gas-phase DFT optimization.[1][2]

-

Software: Gaussian 16 or ORCA.

-

Level of Theory: B3LYP/6-311G(d,p).

-

Comparison: Calculate the Root Mean Square Deviation (RMSD) between the experimental X-ray torsion angle and the calculated gas-phase angle. A deviation >15° suggests significant crystal packing forces (packing effects) are overriding the intrinsic electronic preference.

Part 5: References

-

Groom, C. R., et al. (2016).[1][2] The Cambridge Structural Database.[2] Acta Crystallographica Section B, 72(2), 171-179.[1][2] Link

-

Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] Link[1]

-

Spackman, M. A., & Jayatilaka, D. (2009).[1][2] Hirshfeld surface analysis.[1][2][5][6] CrystEngComm, 11, 19-32.[1][2] Link

-

Paswan, S., et al. (2015).[1][2][4] Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine. Acta Crystallographica Section E, 71, o880–o881.[1][2][4] Link

-

Significance: Demonstrates the typical rotational disorder and packing motifs of furan-substituted heteroaryl amines.[2]

-

-

Sheldrick, G. M. (2015).[1][2] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71, 3-8.[1][2] Link

Sources

Chemo-Structural Profiling and Synthetic Utility of 5-(Furan-2-yl)pyridin-2-amine

[1][2]

Executive Summary

This technical guide provides an in-depth analysis of 5-(Furan-2-yl)pyridin-2-amine , a critical heteroaryl-substituted pyridine intermediate.[1][2] Widely utilized in medicinal chemistry, this scaffold serves as a precursor for adenosine receptor antagonists (e.g., A2A receptor modulation) and kinase inhibitors.[2] The guide details its physiochemical properties, robust synthetic protocols via Palladium-catalyzed cross-coupling, and analytical validation standards.[2]

Molecular Identity & Physiochemical Profile[1][3][4][5][6]

The core molecular architecture consists of a pyridine ring substituted with a primary amine at the C2 position and a furan ring at the C5 position.[2] This specific arrangement creates a "push-pull" electronic system where the electron-rich furan ring conjugates with the electron-deficient pyridine core, influencing both solubility and metabolic stability.[1]

Table 1: Core Chemical Data

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Registry Number | 827588-93-2 | Validated identifier [1].[1][2][3][4] |

| Molecular Formula | C9H8N2O | |

| Molecular Weight | 160.17 g/mol | Average mass.[2][4] |

| Exact Mass | 160.0637 g/mol | Monoisotopic mass for MS validation.[2] |

| SMILES | Nc1ccc(c2occc2)cn1 | Useful for cheminformatics/docking.[2] |

| InChIKey | MLAMVNGINGLIHV-UHFFFAOYSA-N | Unique hashed identifier. |

| LogP (Predicted) | ~1.3 - 1.5 | Favorable lipophilicity for CNS penetration.[2] |

| H-Bond Donors | 1 (NH2) | Critical for hinge binding in kinases.[2] |

| H-Bond Acceptors | 3 (Pyridine N, Furan O, Amine N) |

Synthetic Architecture: The Suzuki-Miyaura Protocol[1][3][8]

The most robust route to synthesize this compound is the Suzuki-Miyaura cross-coupling reaction .[1][2] This method is preferred over Stille coupling (avoiding toxic organotins) and Negishi coupling (avoiding sensitive organozincs).[2]

Mechanistic Rationale

The synthesis couples an aryl halide with an aryl boronic acid.[2][5][6]

-

Electrophile: 2-Amino-5-bromopyridine.[1][2][7] The amino group at C2 is electron-donating, which deactivates the C-Br bond slightly towards oxidative addition compared to a naked pyridine, but it remains reactive enough for Pd(0).[2]

-

Nucleophile: 2-Furanylboronic acid.[1][2] Furan boronic acids are prone to protodeboronation (decomposition); therefore, mild bases and controlled temperatures are critical [2].[2]

Optimized Protocol

Reagents:

-

Substrate B: 2-Furanylboronic acid (1.2 eq)[2]

-

Catalyst: Pd(dppf)Cl2[2][8][9]·DCM (5 mol%) - Chosen for stability and resistance to deboronation side-reactions.[1][2]

-

Base: Na2CO3 (2.0 M aqueous solution, 3.0 eq)[2]

-

Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Workflow:

-

Inert Setup: Charge a reaction vial with Substrate A, Substrate B, and Pd catalyst. Evacuate and backfill with Argon (3x).[2]

-

Solvent Addition: Add degassed 1,4-Dioxane and aqueous Na2CO3.

-

Thermal Activation: Heat the mixture to 85°C for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LCMS.[2]

-

Note: Do not overheat (>100°C) to prevent furan decomposition.[2]

-

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[2] Dilute with EtOAc, wash with brine, dry over MgSO4.

-

Purification: Flash column chromatography (SiO2).[2] Elute with a gradient of Hexanes/EtOAc (0-50%).[1][2]

Reaction Pathway Visualization

Figure 1: Catalytic cycle for the synthesis of the target scaffold via Suzuki-Miyaura coupling.

Analytical Validation (Self-Validating Systems)[1][2]

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR (1H NMR, 400 MHz, DMSO-d6)

The spectrum should show distinct regions for the pyridine and furan rings.[2]

-

Amine Protons: A broad singlet around δ 6.0–6.5 ppm (2H, NH2).[2] Exchangeable with D2O.

-

Pyridine Protons:

-

Furan Protons:

Mass Spectrometry (LC-MS)[1][2]

-

Ionization Mode: ESI (+)

-

Expected Mass: [M+H]+ = 161.18 m/z.[2]

-

Purity Check: UV detection at 254 nm should show a single peak.

Pharmacophore Utility & Applications[1][3][6]

This scaffold is a classic bioisostere in drug design.[2] The furan ring serves as a lipophilic spacer that mimics a phenyl ring but with different electronic properties (electron-rich) and a potential hydrogen bond acceptor (the furan oxygen).[2]

Key Interactions

-

Kinase Hinge Binding: The 2-aminopyridine motif is a "privileged structure" capable of forming a bidentate hydrogen bond with the kinase hinge region (Donor: NH2, Acceptor: Pyridine N) [3].[2]

-

Adenosine Receptors: Derivatives of this scaffold are explored as A2A receptor antagonists, relevant in Parkinson's disease and cancer immunotherapy.[2]

Structure-Activity Relationship (SAR) Logic[1][2]

Figure 2: Pharmacophore mapping illustrating the functional roles of the scaffold's substructures.[1][2]

References

-

Molander, G. A., & Ellis, N. (2002).[2] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. (Contextual grounding on boronic acid stability).

-

Zhang, J., et al. (2009).[2] Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.[2] (Contextual grounding on aminopyridine hinge binding).

Sources

- 1. 7035-05-4|2-(Benzofuran-2-yl)pyridine|BLD Pharm [bldpharm.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarship.claremont.edu [scholarship.claremont.edu]

Predicted ADMET properties of 5-(Furan-2-yl)pyridin-2-amine

The following technical guide details the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of 5-(Furan-2-yl)pyridin-2-amine .

This analysis synthesizes structural alerts, physicochemical descriptors, and mechanistic toxicology principles relevant to the 2-aminopyridine-furan scaffold. It serves as a foundational document for medicinal chemists and toxicologists evaluating this compound as a drug intermediate or lead candidate.

Executive Summary

This compound is a low-molecular-weight heteroaromatic scaffold. While its physicochemical properties suggest excellent oral bioavailability and central nervous system (CNS) penetration, the presence of the furan ring constitutes a significant structural alert.

-

Primary Asset: High permeability and favorable CNS multiparameter optimization (MPO) score.

-

Primary Liability: Metabolic bioactivation. The furan moiety is prone to CYP450-mediated oxidation, generating reactive cis-2-butene-1,4-dial intermediates capable of forming covalent adducts with proteins and DNA.

-

Recommendation: Early-stage screening must prioritize glutathione (GSH) trapping assays to quantify reactive metabolite formation before efficacy trials.

Physicochemical Profile (In-Silico Consensus)

The following parameters are derived from consensus QSAR models applicable to heteroaromatic amines.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 160.17 g/mol | Fragment-like. Well below the Rule of 5 cutoff (<500). |

| cLogP | 1.6 – 1.9 | Optimal. Sufficient lipophilicity for membrane permeation without solubility issues. |

| TPSA | ~39 Ų | High Permeability. <90 Ų indicates high probability of BBB penetration. |

| pKa (Pyridine N) | 6.8 – 7.2 | Physiological Relevance. A significant fraction exists as the cationic species at pH 7.4, aiding solubility. |

| H-Bond Donors | 1 (Exocyclic NH2) | Low. Favors absorption. |

| H-Bond Acceptors | 3 (Pyridine N, Furan O, NH2) | Moderate. |

Detailed ADME Predictions

Absorption

Prediction: High (FaSSIF/FeSSIF Soluble) The compound exhibits "Class I" characteristics in the Biopharmaceutics Classification System (BCS) context (High Solubility, High Permeability).

-

Mechanism: Passive transcellular diffusion.

-

Transporters: Unlikely to be a significant P-glycoprotein (P-gp) substrate due to low molecular weight and low H-bond count.

-

Bioavailability: Expected >80% in rodent models, barring significant first-pass extraction (see Metabolism).

Distribution

Prediction: Extensive Tissue Distribution (Vd > 0.6 L/kg)

-

Blood-Brain Barrier (BBB): The low TPSA (39 Ų) and LogP (~1.8) strongly predict BBB penetration. This scaffold is often used in CNS-active kinase inhibitors (e.g., A2A receptor antagonists).

-

Plasma Protein Binding (PPB): Predicted moderate (60–80%). The furan ring increases lipophilicity relative to the parent aminopyridine, enhancing albumin binding, but the free fraction (

) should remain therapeutically viable.

Metabolism (The Critical Liability)

Prediction: High Clearance via Bioactivation This is the most critical section of the profile. The furan ring is a "soft spot" for oxidative metabolism.

-

Enzymes: CYP2E1 and CYP3A4 are the primary drivers of furan oxidation.

-

Mechanism: The cytochrome P450 enzyme oxidizes the furan ring to an unstable epoxide or directly to cis-2-butene-1,4-dial (an

-unsaturated dialdehyde). -

Consequence: This reactive metabolite is a potent electrophile. It reacts with nucleophilic residues (cysteine thiols, lysine amines) on proteins and DNA, leading to hepatotoxicity and potential mutagenicity.

Excretion

Prediction: Renal (Metabolites) & Biliary

-

Parent Compound: Unlikely to be excreted unchanged in urine to a high degree due to reabsorption (lipophilicity).

-

Clearance: Hepatic clearance (

) will likely approach liver blood flow if the intrinsic clearance (

Toxicity Profile & Structural Alerts

Hepatotoxicity (DILI Risk)

The formation of cis-2-butene-1,4-dial is a known mechanism of drug-induced liver injury (DILI).

-

Risk Level: High .

-

Mitigation: If this molecule is a lead, medicinal chemistry efforts usually focus on substituting the furan with a bioisostere (e.g., oxazole, thiophene) or blocking the furan metabolic "hotspots" (C-5 position), though the C-5 is already attached to the pyridine in this structure, potentially stabilizing it slightly compared to free furan.

hERG Inhibition (Cardiotoxicity)

Aminopyridine derivatives can block the hERG potassium channel, leading to QT prolongation.

-

Prediction: Moderate Risk .

-

Rationale: While the molecular weight is low (reducing risk), the combination of a basic amine (protonated at physiological pH) and a lipophilic aromatic ring (furan) fits the pharmacophore for hERG pore blockers.

Genotoxicity (Ames Test)

-

Prediction: Positive Potential .

-

Rationale: Reactive enedials can cross-link DNA. Furan itself is classified as a Group 2B carcinogen.

Visualizing the Metabolic Bioactivation

The following diagram illustrates the mechanistic pathway from the parent compound to the toxic adduct, highlighting the critical intervention point for validation assays.

Caption: Mechanistic pathway of furan bioactivation. CYP450 oxidation leads to reactive enedials, which cause toxicity unless trapped by Glutathione (GSH).[1]

Experimental Validation Protocols

To validate the in silico predictions, the following "Go/No-Go" assays are required.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Objective: Confirm if the furan ring generates electrophilic species.

-

Incubation: Incubate 10 µM of test compound with Human Liver Microsomes (HLM) (1 mg/mL protein) in phosphate buffer (pH 7.4).

-

Cofactors: Add NADPH-regenerating system and Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM).

-

Timepoints: 0, 15, 30, 60 min at 37°C.

-

Analysis: Quench with cold acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS (High Resolution).

-

Success Criteria: Detection of [M + GSH + 16 amu] adducts confirms oxidative bioactivation.

Protocol B: hERG Patch Clamp (Automated)

Objective: Assess cardiac safety margin.

-

System: Automated patch clamp (e.g., QPatch or SyncroPatch) using CHO cells stably expressing hERG (

).[2] -

Solutions: Extracellular (Tyrode’s); Intracellular (high K+).

-

Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

-

Dosing: 4-point concentration response (e.g., 0.1, 1, 10, 30 µM).

-

Endpoint: Calculate IC50 based on tail current inhibition.

-

Flag: IC50 < 10 µM indicates significant liability.[2]

Protocol C: Caco-2 Permeability & Efflux

Objective: Confirm absorption and BBB potential.

-

Setup: Caco-2 monolayers on transwell inserts (21-day culture).

-

Dosing: Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) at 10 µM.

-

Analysis: LC-MS/MS quantification of receiver compartment.

-

Calculation:

. -

Efflux Ratio:

.[3] -

Success Criteria:

cm/s and

Conclusion

This compound is a high-permeability, CNS-penetrant scaffold with a distinct metabolic toxicity liability . While it possesses ideal physicochemical properties for a drug candidate (MW < 200, LogP ~1.8), the furan ring poses a significant risk of reactive metabolite formation.

Strategic Advice:

-

If this is a tool compound for in vitro use: It is acceptable with proper handling.

-

If this is a drug lead: Prioritize GSH trapping studies immediately. If positive, consider bioisosteric replacement of the furan ring (e.g., with an oxazole or a substituted phenyl ring) to mitigate hepatotoxicity risks while maintaining the heteroaromatic geometry.

References

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.

-

Pillai, U. et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 345-357.

-

Garon, A. et al. (2025). Strategies To Reduce hERG K+ Channel Blockade: Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues. Journal of Medicinal Chemistry.

-

Sigma-Aldrich. Furan-2-amine CAS 29212-67-7 Product Information (Structural Analog Data).

-

PubChem. 5-(Furan-2-yl)pyridine-2-carboximidamide Compound Summary (CID 53484994).[4] National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(Furan-2-yl)pyridine-2-carboximidamide | C10H9N3O | CID 53484994 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermogravimetric Analysis of 5-(Furan-2-yl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 5-(Furan-2-yl)pyridin-2-amine, a heterocyclic compound of interest in pharmaceutical development. As a Senior Application Scientist, this document moves beyond a standard protocol, offering a deep dive into the causality behind experimental choices, ensuring scientific integrity, and providing a framework for robust data interpretation. This guide is designed to empower researchers to not only execute the TGA of this specific molecule but also to apply these principles to other novel compounds. We will explore the fundamental principles of TGA, detail a rigorous experimental protocol, discuss the interpretation of the resulting data, and touch upon advanced coupled techniques and kinetic analysis.

Introduction: The Significance of Thermal Analysis in Pharmaceutical Development

In the journey of a drug from discovery to market, a thorough understanding of its physicochemical properties is paramount. Among these, thermal stability is a critical quality attribute that can influence the drug's safety, efficacy, and shelf-life. Thermogravimetric analysis (TGA) is an essential analytical technique in the pharmaceutical industry for evaluating the thermal stability and decomposition behavior of active pharmaceutical ingredients (APIs) and excipients.[1][2]

This compound, with its furan, pyridine, and amine functional groups, presents a unique thermal profile. Understanding its behavior under thermal stress is crucial for formulation development, identifying potential degradation pathways, and ensuring compatibility with excipients.[1][3] This guide will serve as a comprehensive resource for elucidating the thermal characteristics of this promising molecule.

Chemical Structure of this compound:

A 2D representation of the molecular structure of this compound.

Foundational Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] The basic principle of TGA involves heating a sample in a controlled environment and continuously monitoring its mass. This allows for the determination of the temperature at which the material begins to decompose, the rate of decomposition, and the amount of residual mass.

A typical TGA instrument consists of a sensitive analytical balance, a furnace capable of programmed heating, a sample pan, and a system for controlling the atmosphere around the sample. The output of a TGA experiment is a thermogram, which is a plot of mass versus temperature.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, with each parameter chosen to ensure the accuracy and reproducibility of the results.

Instrumentation and Consumables

-

Thermogravimetric Analyzer: A calibrated TGA instrument with a sensitive balance (e.g., capable of microgram resolution).

-

Crucibles: Platinum or alumina crucibles are recommended for their inertness and high-temperature stability.

-

Purge Gas: High-purity nitrogen (99.999%) for creating an inert atmosphere and high-purity air for oxidative stability studies.

-

Sample: this compound, with a purity of ≥98%.

Experimental Workflow

A flowchart of the experimental workflow for the TGA of this compound.

Step-by-Step Methodology

-

Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's guidelines. This is a critical step for data accuracy.

-

Sample Preparation: Gently grind a small amount of this compound to a fine, homogenous powder. This ensures even heat distribution throughout the sample.

-

Crucible Tareing: Place an empty, clean crucible in the TGA and perform a tare to zero the balance.

-

Sample Loading: Accurately weigh 5-10 mg of the prepared sample into the tared crucible. A smaller sample size minimizes thermal gradients within the sample.

-

Experimental Setup:

-

Atmosphere: For determining the intrinsic thermal stability, use an inert atmosphere of nitrogen with a flow rate of 50-100 mL/min. To investigate oxidative stability, a separate experiment using dry air at the same flow rate should be conducted.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A slower heating rate can provide better resolution of decomposition events, while a faster rate can be used for rapid screening.

-

-

-

Data Acquisition: Initiate the TGA run and collect the mass loss data as a function of temperature.

Data Interpretation: Unveiling the Thermal Profile

The resulting thermogram (TGA curve) and its first derivative (DTG curve) provide a wealth of information about the thermal behavior of this compound.

The TGA Curve: A Story of Mass Loss

The TGA curve plots the percentage of the initial mass remaining on the y-axis against the temperature on the x-axis.

-

Initial Plateau: A stable baseline at the beginning of the experiment indicates the absence of volatile impurities or adsorbed moisture.

-

Decomposition Onset (T_onset): The temperature at which the first significant mass loss begins. This is a key indicator of the material's thermal stability.

-

Decomposition Steps: The curve may show one or more distinct steps, each corresponding to a specific decomposition reaction. The percentage of mass loss in each step can provide clues about the fragments being lost.

-

Final Residue: The percentage of mass remaining at the end of the experiment. For many organic compounds, this will be close to zero, but in some cases, a char or other residue may form.

The DTG Curve: The Rate of Decomposition

The DTG curve plots the rate of mass loss against temperature. The peaks on the DTG curve correspond to the temperatures of the maximum rate of decomposition for each step observed in the TGA curve.

Hypothetical TGA and DTG Data for this compound

Based on the thermal stability of related pyridine derivatives, a decomposition temperature around 217°C has been reported for a polyfunctional pyridine derivative.[4] The presence of the furan ring and the amino group may influence this. Furan itself can undergo ring-opening reactions.[5] The amino group can also be a site for initial degradation. Therefore, a multi-step decomposition is plausible.

Table 1: Hypothetical TGA Data for this compound in an Inert Atmosphere

| Parameter | Value | Interpretation |

| T_onset | ~200 - 220 °C | Onset of thermal decomposition. |

| Decomposition Step 1 | 220 - 300 °C | Initial fragmentation, potentially involving the furan ring or the amino group. |

| Mass Loss (Step 1) | ~30 - 40% | Corresponds to the loss of a significant portion of the molecule. |

| Decomposition Step 2 | 300 - 450 °C | Further degradation of the remaining structure. |

| Mass Loss (Step 2) | ~50 - 60% | Continued fragmentation of the pyridine ring. |

| Final Residue at 600°C | < 5% | Indicates near-complete decomposition. |

Advanced Analysis: Deeper Mechanistic Insights

Evolved Gas Analysis (EGA) using TGA-FTIR

To gain a deeper understanding of the decomposition mechanism, TGA can be coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR).[2][6][7][8][9] As the sample decomposes in the TGA, the evolved gases are transferred to an FTIR gas cell, allowing for their real-time identification. This can help to identify the specific molecular fragments lost at each decomposition step. For this compound, one might expect to detect gases such as ammonia (from the amine group), carbon monoxide, and various hydrocarbon fragments.

Kinetic Analysis of Decomposition

The data from TGA experiments can be used to determine the kinetics of the decomposition reaction, including the activation energy (Ea) and the pre-exponential factor (A).[10][11][12][13][14] Various mathematical models can be applied to the TGA data to extract these kinetic parameters, providing a quantitative measure of the material's stability.

A logical diagram illustrating the data analysis workflow and its application in drug development.

Application in Pharmaceutical Development: A Holistic Approach

The TGA data for this compound is not just an academic exercise; it has direct and practical implications for drug development.

-

Formulation Development: Knowledge of the decomposition temperature is crucial for selecting appropriate manufacturing processes, such as milling, granulation, and drying, that will not degrade the API.

-

Stability and Shelf-life Prediction: The thermal stability data can be used in conjunction with ICH stability guidelines to predict the long-term stability of the drug substance and formulated product under various storage conditions.[15][16][17][18][19]

-

Excipient Compatibility: TGA, often used alongside Differential Scanning Calorimetry (DSC), is a powerful tool for screening the compatibility of the API with various excipients.[20][21] A significant change in the decomposition profile of the API in the presence of an excipient can indicate an incompatibility.[]

Conclusion: A Foundation for Informed Decisions

This technical guide has provided a comprehensive framework for the thermogravimetric analysis of this compound. By understanding the principles of TGA, adhering to a robust experimental protocol, and employing a systematic approach to data interpretation, researchers can confidently characterize the thermal stability of this and other novel pharmaceutical compounds. The insights gained from TGA are not merely data points but are foundational to making informed decisions throughout the drug development lifecycle, ultimately contributing to the creation of safe, stable, and effective medicines.

References

-

NETZSCH Analyzing & Testing. (2020, October 5). Drug-Excipient Compatibility Check. Retrieved from [Link]

-

Jackson, K. (n.d.). Thermogravimetry – Infrared Spectroscopy (TG-FTIR) Coupled Analysis. Critical Reviews in Analytical Chemistry. Retrieved from [Link]

-

Salin, I., & Seferis, J. C. (n.d.). Kinetic analysis of high resolution TGA variable heating rate data. TA Instruments. Retrieved from [Link]

-

Mura, P. (2019, November 1). Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. ResearchGate. Retrieved from [Link]

-

ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]

-

TA Instruments. (n.d.). Drug – Excipient Incompatibility with Discovery X3. Retrieved from [Link]

-

Coats, A. W., & Redfern, J. P. (1964). Kinetic analysis of thermogravimetric data. The Journal of Physical Chemistry, 68(9), 2245–2249. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2012, December 31). TGA-FT-IR Coupling – Improved Sensitivity by Means of Fast Heating Rates. Retrieved from [Link]

-

Veeprho. (2024, December 27). API Excipient Compatibility Study. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Thermogravimetric Analysis - TGA–FTIR. Retrieved from [Link]

-

Vyazovkin, S. (2021). Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data. Materials, 14(16), 4587. Retrieved from [Link]

-

Khansari, Z., et al. (2016). A practical method to obtain kinetic data from TGA (thermogravimetric analysis) experiments to build an air injection model for. OSTI.GOV. Retrieved from [Link]

-

Iacomi, F., et al. (2018). TGA/DTA–FTIR–MS coupling as analytical tool for confirming inclusion complexes occurrence in supramolecular host–guest architectures. ResearchGate. Retrieved from [Link]

-

IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link]

-

TERRA Analiz ve Ölçüm Cihazları Ticaret A.Ş. (n.d.). Couplings / Evolved Gas Analysis. Retrieved from [Link]

-

Cai, J., et al. (2017). Processing thermogravimetric analysis data for isoconversional kinetic analysis of lignocellulosic biomass pyrolysis. Aston Publications Explorer. Retrieved from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Furan-2-yl)pyrimidine. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. eag.com [eag.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-(Furan-2-yl)pyrimidine | C8H6N2O | CID 12356584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]

- 6. tandfonline.com [tandfonline.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. researchgate.net [researchgate.net]

- 9. Couplings / Evolved Gas Analysis [terraanaliz.com]

- 10. tainstruments.com [tainstruments.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. osti.gov [osti.gov]

- 14. publications.aston.ac.uk [publications.aston.ac.uk]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 17. ICH Official web site : ICH [ich.org]

- 18. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]

- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 20. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 21. Drug – Excipient Incompatibility with Discovery X3 - TA Instruments [tainstruments.com]

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling for 5-Aryl-2-Aminopyridines

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of 5-aryl-2-aminopyridines . This scaffold is a privileged pharmacophore in kinase inhibitors (e.g., ALK5, IRAK4, LRRK2) but presents unique synthetic challenges due to catalyst poisoning by the aminopyridine motif.

Executive Summary & Strategic Importance

The 5-aryl-2-aminopyridine motif is ubiquitous in modern drug discovery, serving as the hinge-binding region in numerous ATP-competitive kinase inhibitors. While the Suzuki-Miyaura coupling is the standard method for its construction, the substrate 2-amino-5-halopyridine poses a specific "chelation trap."

The free amino group (

Mechanistic Insight: The "Chelation Trap"

To optimize this reaction, one must understand why standard conditions often stall.

-

The Problem: In standard couplings using

, the 2-aminopyridine substrate can displace triphenylphosphine ligands. The substrate coordinates Pd through both the pyridine nitrogen and the exocyclic amine, forming a stable 4-membered metallacycle (or bridging two Pd centers), effectively removing the metal from the catalytic cycle. -

The Solution: Use Bulky, Electron-Rich Ligands (e.g., XPhos , SPhos ). These ligands are too sterically hindered to allow the formation of the inactive bis-coordinated complex. They also facilitate the oxidative addition of electron-rich aryl chlorides/bromides and accelerate reductive elimination.

Visualization: Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the active catalytic cycle versus the off-cycle inhibitory pathway.

Figure 1: The Suzuki-Miyaura catalytic cycle showing the competitive "off-cycle" trap where the aminopyridine substrate poisons the catalyst if sterically unencumbered ligands are used.

Experimental Protocol: Direct Coupling (Unprotected)

This protocol avoids the extra steps of protection (e.g., acetylation) and deprotection, offering the highest atom economy.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11][12]

-

Substrate: 2-Amino-5-bromopyridine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst Precursor:

(1–2 mol%) or -

Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (2–4 mol%)

-

Note: XPhos is preferred for its stability and ability to couple heteroaryl chlorides/bromides.

-

-

Base:

(2.0 – 3.0 equiv) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio) or n-Butanol (for higher temp)

Step-by-Step Procedure

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with 2-amino-5-bromopyridine (1.0 mmol, 173 mg), Aryl Boronic Acid (1.2 mmol),

(18 mg, 0.02 mmol), and XPhos (19 mg, 0.04 mmol).-

Tip: Pre-complexing Pd and Ligand in a small amount of solvent for 5 mins before adding substrates can reduce induction time.

-

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

). -

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Why Water? Water is essential for the boronic acid to form the reactive boronate species required for transmetallation.

-

-

Base Addition: Add

(636 mg, 3.0 mmol) solid quickly under N2 flow, or add as a pre-dissolved aqueous solution if using carbonate. -

Reaction: Heat the mixture to 80–100 °C for 2–6 hours. Monitor by LC-MS.

-

Checkpoint: The reaction should turn from dark red/brown to black upon completion. If the orange color of the precursor persists, the active catalyst may not have formed.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with Water (10 mL) and Brine (10 mL).

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash column chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).-

Note: 2-aminopyridines are polar; adding 1%

to the eluent can reduce tailing on silica.

-

Optimization & Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos Pd G2 or SPhos Pd G2 precatalysts. These ensure a 1:1 Pd:L ratio and prevent inhibition. |

| Protodeboronation | Unstable Boronic Acid | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates ( |

| Regio-isomers | Incorrect Halogen | Ensure starting material is 5-bromo -2-aminopyridine. 3-bromo or 4-bromo isomers react differently. |

| Insoluble Substrate | High Polarity | Switch solvent to n-Butanol or DMF/Water . Increase temperature to 110 °C. |

| Pd Residue in Product | Chelation to Product | Use a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine during workup. |

Alternative Route: Protected Strategy

If the direct route fails due to extreme solubility issues or incompatible functional groups on the coupling partner, use the Acetamide Protection route.

-

Protection: React 2-amino-5-bromopyridine with Acetic Anhydride (

) to form N-(5-bromopyridin-2-yl)acetamide . -

Coupling: Perform Suzuki coupling (Standard conditions:

, -

Deprotection: Hydrolyze with

(aq) in Ethanol at reflux to reveal the free amine.

References

-

Optimization of Suzuki Coupling for Amino-Substituted Pyridines

-

Ligand Selection (XPhos/SPhos)

- Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC (2012).

-

Kinase Inhibitor Synthesis (IRAK4)

-

Unprotected Ortho-Haloanilines (Analogous Chemistry)

-

General Review of Aminopyridine Coupling

- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances (2025).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Furopyridine Derivatives for Cancer Research: Application Notes and Protocols

Introduction: The Rising Prominence of Furopyridines in Oncology

The landscape of cancer research is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can yield more effective and selective therapeutic agents. Among the myriad of heterocyclic compounds, furopyridines have emerged as a particularly promising class of molecules.[1] Their rigid, planar structure and unique electronic properties make them ideal candidates for interacting with a variety of biological targets implicated in cancer progression.[1] This guide provides an in-depth exploration of the synthesis of furopyridine derivatives, offering detailed protocols and a rationale-driven approach for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of cancer therapy. We will delve into key synthetic strategies, showcase the preparation of compounds with demonstrated anticancer activity, and elucidate their mechanisms of action.

Strategic Approaches to Furopyridine Synthesis

The construction of the furopyridine core can be broadly categorized into two primary strategies: the annulation of a furan ring onto a pre-existing pyridine scaffold, or conversely, the formation of a pyridine ring fused to a furan precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Strategy 1: Furan Ring Annulation on a Pyridine Core

This is a widely employed approach due to the vast array of commercially available and readily synthesizable substituted pyridines. A powerful technique within this strategy is the palladium-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This method allows for the efficient construction of the furan ring with a high degree of control over the substitution at the 2-position of the furopyridine system.[2][3]

Causality of Experimental Choices:

-

Palladium Catalyst (e.g., Pd/C, Pd(PPh₃)₄): Palladium catalysts are instrumental in C-C bond formation.[4][5] In the Sonogashira coupling, the palladium catalyst facilitates the reaction between a terminal alkyne and a halo-pyridine, a critical step in introducing the necessary carbon framework for furan ring formation.[6][7] The choice of a specific palladium complex and ligands can influence reaction efficiency and substrate scope.[5]

-

Copper(I) Co-catalyst (e.g., CuI): Copper(I) salts are crucial co-catalysts in the Sonogashira reaction, as they facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6]

-

Base (e.g., Et₃N, K₂CO₃): A base is required to deprotonate the terminal alkyne, generating the nucleophilic acetylide species necessary for the coupling reaction.[8] The choice of base can also influence the reaction rate and prevent side reactions.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Furo[3,2-b]pyridines via Sonogashira Coupling and Cyclization

This protocol outlines a one-pot synthesis of 2-substituted furo[3,2-b]pyridines from 3-chloro-2-hydroxypyridine and various terminal alkynes, a method that has yielded compounds with promising cytotoxic activities against cancer cell lines.[2][3]

Workflow Diagram:

Caption: One-pot synthesis of 2-substituted furo[3,2-b]pyridines.

Materials:

-

3-Chloro-2-hydroxypyridine

-

Appropriate terminal alkyne (e.g., phenylacetylene)

-

10% Palladium on carbon (Pd/C)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Ethanol (EtOH)

-

Ethyl acetate

-

Saturated aqueous solution of ammonium chloride

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-chloro-2-hydroxypyridine (1.0 mmol) in ethanol (10 mL), add the terminal alkyne (1.2 mmol), 10% Pd/C (0.05 mmol), CuI (0.1 mmol), PPh₃ (0.1 mmol), and triethylamine (2.0 mmol).

-

The reaction mixture is then subjected to ultrasound irradiation at room temperature for 2-3 hours or heated to reflux and monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is diluted with ethyl acetate and washed sequentially with a saturated aqueous solution of ammonium chloride and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.[2][3]

Protocol 2: Synthesis of Furo[3,2-c]pyridin-4-one Derivatives

This protocol describes the synthesis of furo[3,2-c]pyridin-4-one derivatives, a class of compounds that has shown significant anti-tumor activity, particularly against esophageal cancer cell lines.[9]

Workflow Diagram:

Caption: Inhibition of the VEGFR-2 signaling pathway by furopyridine derivatives.

Targeting Cell Cycle Progression: CDK2 Inhibition

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. [10]Cyclin-dependent kinases (CDKs), in partnership with their cyclin regulatory subunits, are central to the control of cell cycle progression. [10][11][12]CDK2, in complex with cyclin E, plays a crucial role in the G1/S phase transition. [10][12][13][14]Several furopyridine derivatives have been identified as inhibitors of CDK2, thereby inducing cell cycle arrest and apoptosis in cancer cells.

CDK2/Cyclin E Signaling Pathway and Inhibition:

Caption: Inhibition of the CDK2/Cyclin E pathway by furopyridine derivatives.

Quantitative Data Summary

The following table summarizes the anticancer activity of representative furopyridine derivatives against various cancer cell lines.

| Compound Class | Specific Derivative Example | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| Furo[3,2-c]pyridin-4-one | Compound 4c (from study) | KYSE70 (Esophageal) | 0.888 (24h) | [9] |

| Furo[3,2-c]pyridin-4-one | Compound 4c (from study) | KYSE150 (Esophageal) | 0.655 (48h) | [9] |

| Furo[3,2-b]pyridine | Derivative 3b (from study) | MDA-MB-231 (Breast) | Not specified, but showed encouraging growth inhibition | [2][3] |

| Furo[3,2-b]pyridine | Derivative 3b (from study) | MCF-7 (Breast) | Not specified, but showed encouraging growth inhibition | [2][3] |

Conclusion and Future Directions

Furopyridine derivatives represent a versatile and potent class of compounds in the armamentarium against cancer. The synthetic methodologies outlined in this guide provide a solid foundation for the generation of diverse libraries of these molecules. The demonstrated activity against key cancer-related targets such as VEGFR-2 and CDK2 underscores their therapeutic potential. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as exploring novel furopyridine scaffolds and their biological targets. A deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for their successful translation into clinical candidates.

References

- CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (URL: [Link])

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC - PubMed Central. (URL: [Link])

-

Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC - NIH. (URL: [Link])

-

VEGFA-VEGFR2 signaling | Pathway - PubChem - NIH. (URL: [Link])

-

Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters - MDPI. (URL: [Link])

-

Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis of 3-amino-furo[2,3-b]pyridine-2-carboxamides (AFPs).... - ResearchGate. (URL: [Link])

-

The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles - PMC. (URL: [Link])

-

Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... - ResearchGate. (URL: [Link])

-

Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed. (URL: [Link])

-

Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC. (URL: [Link])

-

Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. (URL: [Link])

-

Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (URL: [Link])

-

(PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives - ResearchGate. (URL: [Link])

-

CDK Signaling Pathway - Creative Diagnostics. (URL: [Link])

-

Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

-

VEGFA-VEGFR2 Pathway - Reactome. (URL: [Link])

-

Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC. (URL: [Link])

-

Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates - MDPI. (URL: [Link])

-

Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing). (URL: [Link])

-

Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad. (URL: [Link])

-

Cyclin E/Cdk2 - Wikipedia. (URL: [Link])

-

Metal–organic framework - Wikipedia. (URL: [Link])

-

Design, synthesis, anticancer and molecular docking study of furo[2,3-c]quinolone derivatives - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. (URL: [Link])

-

ChemInform Abstract: Recent Applications of Potassium Carbonate in Organic Synthesis. (URL: [Link])

-

Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF - ResearchGate. (URL: [Link])

-

Methods for preparation of furo[3,2‐c]pyridines; transformation of... - ResearchGate. (URL: [Link])

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRIDO (2, 3-d)PYRIMIDINE-CARBOXYLATE DERIVATIVES - Rasayan Journal of Chemistry. (URL: [Link])

-

Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing). (URL: [Link])

-

Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - Frontiers. (URL: [Link])

-

Cyclin and CDK in cell cycle progression - YouTube. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]

- 14. m.youtube.com [m.youtube.com]

Application Note: 5-(Furan-2-yl)pyridin-2-amine in Organometallic Ligand Design

Executive Summary

This guide details the synthesis, functionalization, and coordination chemistry of 5-(Furan-2-yl)pyridin-2-amine (5-FPA) . Unlike simple pyridine ligands, 5-FPA integrates an electron-rich furan moiety conjugated to a pyridine ring with a strong amine donor. This "push-pull" electronic structure makes it a versatile precursor for Schiff base (N^N^O) pincer ligands and a challenging but rewarding substrate for C-H activation directing groups .

This document provides optimized protocols for:

-

Ligand Synthesis: A robust Suzuki-Miyaura cross-coupling protocol.[1]

-

Ligand Transformation: Conversion into tridentate Schiff bases for transition metal coordination.

-

Organometallic Application: Synthesis of Palladium(II) catalytic precursors.

Chemical Profile & Rational Design

The utility of 5-FPA lies in its dual-nature electronic profile:

-

The Amine Head (Pos-2): Acts as a hard

-donor and a directing group for ortho-metallation (Pos-3). -

The Furan Tail (Pos-5): Acts as an electron-rich

-system. The furan oxygen is generally a poor donor, but the ring contributes to extended conjugation, enhancing the photophysical properties of resulting metal complexes (e.g., in Zn(II) or Ir(III) applications).

Structural Logic Diagram

Figure 1: Structural modularity of this compound showing electronic flow and application mapping.

Protocol 1: Ligand Synthesis (Suzuki-Miyaura Coupling)

Direct commercial availability of 5-FPA is often limited or expensive. The most reliable route is the Suzuki coupling of 2-amino-5-bromopyridine with 2-furanylboronic acid.

Reagents

-

Substrate A: 2-Amino-5-bromopyridine (1.0 eq)

-

Substrate B: 2-Furanylboronic acid (1.2 eq)

-

Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically difficult scales)

-

Base: Na2CO3 (2.0 M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio) or Toluene/Ethanol (4:1).

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon flow.

-

Solvent Degassing: Sparge the DME/Water mixture with Argon for 20 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

-

Loading: Add Substrate A (500 mg, 2.89 mmol), Substrate B (388 mg, 3.47 mmol), and Pd catalyst (167 mg, 0.14 mmol) to the flask.

-

Activation: Add the degassed solvent (15 mL) and aqueous Na2CO3 (3 mL).

-

Reflux: Heat to 85°C for 12–16 hours. Monitor via TLC (30% Ethyl Acetate in Hexanes). The product usually fluoresces blue/purple under UV (254/365 nm).

-

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with Ethyl Acetate.

-

Purification: Wash the organic layer with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Yield Expectation: 75–85% as a tan/yellow solid.

Protocol 2: Synthesis of N^N^O Tridentate Schiff Base Ligands

The free amine is rarely used as a monodentate ligand due to steric clash and weak basicity. The "Gold Standard" application is converting it into a Schiff base (imine) to create a pincer-like pocket for metals like Cu(II), Ni(II), or Zn(II).

Reaction Logic

Condensation of 5-FPA with Salicylaldehyde yields a tridentate anionic ligand upon deprotonation of the phenol.

Methodology

-

Dissolution: Dissolve 5-FPA (1.0 eq) in absolute Ethanol (0.1 M concentration).

-

Addition: Add Salicylaldehyde (1.05 eq).

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid or Formic Acid.

-

Reflux: Heat at 80°C for 4 hours. A color change (usually to bright yellow or orange) indicates imine formation.

-

Isolation: Cool to 0°C. The Schiff base often precipitates. Filter and wash with cold ethanol.

Data Table: Ligand Characterization Targets

| Feature | Method | Expected Signal | Note |

| Imine Bond | IR Spectroscopy | 1610–1630 cm⁻¹ (C=N stretch) | Sharp, strong peak. |

| Proton NMR | ¹H NMR (DMSO-d6) | δ 8.5–9.0 ppm (Singlet) | Azomethine proton (-CH=N-). |

| OH Group | ¹H NMR | δ 12.0–13.5 ppm (Broad Singlet) | Phenolic OH (disappears upon metallation). |

Protocol 3: Palladium(II) Coordination

This protocol describes the formation of a discrete Pd(II) complex using the Schiff base derived in Protocol 2. These complexes are candidates for Suzuki/Heck coupling catalysts.

Reagents

-

Ligand: N-(2-hydroxybenzylidene)-5-(furan-2-yl)pyridin-2-amine (from Protocol 2).

-

Metal Source: Pd(OAc)2 (Palladium Acetate).

-

Solvent: Acetonitrile or DMF.

Methodology

-

Mixing: Dissolve the Ligand (0.2 mmol) in Acetonitrile (10 mL).

-

Metal Addition: Add Pd(OAc)2 (0.2 mmol) dissolved in minimal Acetonitrile.

-

Reaction: Stir at 60°C for 3 hours. The solution will darken (orange/red to brown).

-

Precipitation: The complex often precipitates upon cooling. If not, add Diethyl Ether to induce precipitation.

-

Filtration: Collect the solid, wash with ether, and dry under vacuum.

Application Workflow Diagram

Figure 2: Synthetic workflow for converting 5-FPA into a functional organometallic catalyst.

Scientific Commentary & Troubleshooting (E-E-A-T)

The "Furan Problem" in Catalysis

Issue: Furan rings are acid-sensitive (ring-opening) and can participate in Diels-Alder reactions if the temperature is too high or if strong dienophiles are present. Solution: When using 5-FPA ligands in catalysis, avoid strongly acidic media (pH < 3). In Suzuki couplings, the basic conditions preserve the furan ring integrity.

Solubility Challenges

5-FPA derivatives, especially the Schiff bases, can be sparingly soluble in alcohols. Tip: If the Schiff base precipitates too early (trapping unreacted aldehyde), switch solvent to Toluene or DMF .

Validation of Coordination

How do you know the metal is bound?

-

NMR Shift: The azomethine proton (HC=N) will shift downfield (deshielding) upon coordination to the metal center.

-

Disappearance of OH: In the N^N^O mode, the phenolic proton signal (δ >12 ppm) must vanish, confirming deprotonation and covalent O-M bond formation.

References

-

Suzuki-Miyaura Coupling of 2-Aminopyridines

- Protocol Source: Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. (Adapting standard Pd/P(t-Bu)3 or Pd(PPh3)4 conditions for heteroaryl chlorides/bromides).

-

Context:

-

Schiff Base Coordination Chemistry

- Mechanistic Insight: Gupta, K. C., & Sutar, A. K. (2008). "Catalytic activities of Schiff base transition metal complexes." Coordination Chemistry Reviews. (General review establishing the N^N^O pincer stability).

-

Specific Analog: Complexes of 2-amino-5-substituted pyridines have been synthesized for biological and catalytic applications. See: Journal of Organometallic Chemistry for "Palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino...".[2]

- Furan-Pyridine Conjugation: Structural Analog: "Synthesis and Characterization of Pyridine Transition Metal Complexes." JSciMed Central, 2023. (Discusses the electronic effects of pyridine substitution on metal binding).

Sources

Method for synthesizing 5-(Furan-2-yl)pyridin-2-amine analogues

Application Note: High-Efficiency Synthesis of 5-(Furan-2-yl)pyridin-2-amine Analogues

Executive Summary

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in Adenosine A2A receptor antagonists, TGF-β kinase inhibitors, and various anti-infective agents.

Synthesizing this motif presents a "dual-threat" challenge to the organic chemist:

-

Catalyst Poisoning: The free amine and pyridine nitrogen can coordinate strongly to palladium, arresting the catalytic cycle.

-

Protodeboronation: 2-Furanboronic acids are notoriously unstable, undergoing rapid protodeboronation under aqueous basic conditions, often faster than the rate of transmetallation.

This guide details two validated protocols to overcome these barriers: a Direct Coupling Method utilizing next-generation Buchwald precatalysts, and a Protected Route for scale-up scenarios requiring robust purification.

Strategic Analysis & Mechanism

To successfully synthesize this compound, one must select a catalyst system that is bulky enough to prevent amine coordination yet active enough to facilitate oxidative addition into the electron-rich aminopyridine ring.

-

The Instability Factor: 2-Heteroaryl boronic acids (like furan-2-boronic acid) possess high electron density at the carbon-boron bond, making them susceptible to hydrolytic cleavage (protodeboronation).

-

Mitigation: Use of anhydrous bases (e.g., K₃PO₄) or boronic esters (pinacolates) which release the active boronate species slowly.

-

-

The Ligand Choice: We utilize XPhos or SPhos . These biaryl phosphine ligands create a "protective shell" around the Pd center, preventing the substrate's free amine from poisoning the catalyst while accelerating reductive elimination.

Visual Workflow: Synthetic Pathway

Figure 1: Dual-pathway strategy for synthesizing furan-pyridine analogues. Method A is preferred for library synthesis; Method B is preferred for bulk manufacturing.

Detailed Protocols

Method A: Direct Coupling (XPhos System)

Best for: Rapid analogue library generation, small scale (<1g).

Reagents:

-

Substrate: 2-Amino-5-bromopyridine (1.0 equiv)

-

Coupling Partner: 2-Furanboronic acid pinacol ester (1.2 equiv) — Note: The ester is more stable than the acid.

-

Catalyst: XPhos Pd G2 (2-3 mol%)

-

Base: Potassium Phosphate Tribasic (K₃PO₄), 0.5 M aqueous solution (3.0 equiv)

-

Solvent: 1,4-Dioxane or THF (degassed)

Protocol:

-

Charge: To a microwave vial or pressure tube equipped with a magnetic stir bar, add 2-amino-5-bromopyridine (173 mg, 1.0 mmol), 2-furanboronic acid pinacol ester (233 mg, 1.2 mmol), and XPhos Pd G2 (23 mg, 0.03 mmol).

-

Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 0.5 M aq. K₃PO₄ (6 mL) via syringe.

-

Reaction: Heat the mixture to 80°C for 2 hours (or 100°C for 30 min in a microwave reactor).

-

Checkpoint: Monitor by LC-MS. The starting bromide should be consumed. If protodeboronation of the furan is observed (formation of furan), add an additional 0.5 equiv of boronate.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL). Extract the aqueous layer once with EtOAc. Combine organics, dry over Na₂SO₄, and concentrate.

Method B: Protected Route (N-Acetyl Strategy)

Best for: Large scale (>5g), or if the free amine causes catalyst stalling.

Reagents:

-

Step 1: Acetic anhydride, Pyridine.

-

Step 2: Pd(dppf)Cl₂[1]·DCM (5 mol%), Na₂CO₃ (2M aq), DME/Water.

-

Step 3: 10% NaOH, Methanol.

Protocol:

-

Protection: Treat 2-amino-5-bromopyridine with acetic anhydride (1.2 equiv) in pyridine at 0°C -> RT to generate N-(5-bromopyridin-2-yl)acetamide. Isolate by precipitation with water.

-

Coupling: Combine the protected bromide (1.0 equiv) with 2-furanboronic acid (1.5 equiv) and Pd(dppf)Cl₂·DCM (0.05 equiv) in DME (dimethoxyethane). Add 2M Na₂CO₃ (3 equiv). Heat at 90°C for 12 hours .

-

Why this works: The acetyl group reduces the electron density on the pyridine nitrogen, preventing catalyst poisoning.

-

-

Deprotection: Dissolve the crude coupled product in MeOH. Add 10% aqueous NaOH (5 equiv) and reflux for 1 hour.

-

Isolation: Neutralize to pH 7-8 with 1M HCl. The product often precipitates as a solid; otherwise, extract with DCM.

Purification & Characterization

Purifying aminopyridines is challenging due to "streaking" on silica gel caused by the basic nitrogen interacting with acidic silanols.

Purification Protocol:

-

Column Pre-treatment: Pre-wash the silica column with the eluent containing 1% Triethylamine (TEA) or use amine-functionalized silica.

-

Eluent System: DCM / Methanol / NH₄OH (95:4:1).

-

Gradient: Start with 100% DCM, gradually increasing the polar modifier (MeOH/NH₄OH) to 10%.

-

-

Recrystallization (Optional): For high purity, recrystallize from Ethanol/Water or Toluene/Hexanes.

Analytical Expectations (Data Table):

| Parameter | Expected Value/Observation | Notes |

| Physical State | Off-white to pale yellow solid | Darkens upon air exposure (oxidation). |

| ¹H NMR (DMSO-d₆) | δ 8.35 (d, 1H, Py-H6), 7.80 (dd, 1H, Py-H4), 7.70 (d, 1H, Furan), 6.65 (d, 1H, Furan), 6.50 (d, 1H, Py-H3), 6.10 (bs, 2H, NH₂) | Characteristic broad singlet for NH₂. |

| LC-MS (ESI+) | [M+H]⁺ = 161.07 | Furan ring often shows distinctive fragmentation. |

| Rf Value | 0.35 | In DCM:MeOH (9:1) on silica. |

Troubleshooting Guide

| Issue | Diagnosis | Solution |

| Low Yield / Unreacted Bromide | Catalyst poisoning by free amine. | Switch to Method B (Protection) or increase catalyst loading of XPhos Pd G2 . |

| Furan Loss (Deboronation) | Furan ring cleaves from boron before coupling. | Use anhydrous conditions (Dioxane/K₃PO₄ solid) or switch to Furan-2-boronic acid pinacol ester . |

| Black Precipitate | Palladium black formation (catalyst death). | Ensure strict oxygen-free conditions. Add additional ligand (e.g., free XPhos) to stabilize Pd. |

References

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

- Fuller, P. H., et al. (2005). Synthesis of this compound derivatives as Adenosine A2A Antagonists. Journal of Medicinal Chemistry, 48(4), 1080.

Sources

Application Note: Scale-Up Synthesis of Substituted 2-Aminopyridines

Executive Summary

The 2-aminopyridine motif is a privileged pharmacophore in medicinal chemistry, serving as the hinge-binding region in numerous kinase inhibitors (e.g., Palbociclib, Ribociclib) and a ligand in asymmetric catalysis. While ubiquitous, the scale-up of substituted 2-aminopyridines presents distinct process challenges: the electron-deficient nature of the pyridine ring often necessitates harsh conditions for direct amination (Chichibabin), while transition-metal-catalyzed routes introduce heavy metal impurities that must be purged to single-digit ppm levels.

This guide details two robust, scalable methodologies:

-

Nucleophilic Aromatic Substitution (

): The preferred route for electron-deficient pyridines (using 2-fluoropyridines). -

Buchwald-Hartwig Amination: The necessary route for electron-rich or sterically hindered substrates.

Strategic Route Selection

Before selecting a protocol, the electronic nature of the pyridine ring must be analyzed. The 2-position is naturally activated, but substituents at C3-C6 significantly alter reactivity.

Decision Matrix

Use the following logic flow to determine the optimal synthetic pathway.

Figure 1: Decision tree for selecting the synthetic strategy based on substrate electronics and availability.

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient rings (e.g., 3-CN, 5-CF3) and cost-sensitive campaigns.

Scientific Rationale

While 2-chloropyridines are cheaper, 2-fluoropyridines are vastly superior for

Protocol: 1.0 kg Scale Synthesis

Reaction: 2-Fluoropyridine deriv. + Primary Amine

| Parameter | Specification | Rationale |

| Solvent | DMSO (3-5 volumes) | High dielectric constant stabilizes the polar transition state. Note: NMP is reprotoxic and should be avoided. |

| Base | Milled, anhydrous. Scavenges HF. | |

| Scavenger | Calcium Propionate (0.5 equiv) | Critical for Scale: Reacts with HF to form insoluble |

| Temp | 90°C - 110°C | Sufficient activation energy without causing solvent decomposition. |

Step-by-Step Procedure:

-

Charging: To a glass-lined reactor, charge DMSO (4.0 L) and Milled

(1.5 kg). -

Scavenger Addition: Add Calcium Propionate (0.5 equiv). Tip: This prevents the "etching" of glass reactors by HF by-products.

-

Substrate Addition: Add the Amine (1.1 equiv) followed by the 2-Fluoropyridine (1.0 kg).

-

Reaction: Heat to 100°C. Monitor by HPLC. Conversion >98% is typically achieved within 4-8 hours.

-

Quench: Cool to 20°C. Add Water (12.0 L) slowly (exothermic).

-

Isolation: The product usually precipitates upon water addition. Filter the solids.[1]

-

If oiling occurs: Extract with Ethyl Acetate, wash with brine, and crystallize from Heptane/IPAc.

-

Method B: Buchwald-Hartwig Amination[3]

Best for: Electron-rich rings (e.g., 3-OMe, 5-Me) or unactivated 2-chloropyridines.

Scientific Rationale

Unactivated 2-chloropyridines resist

Protocol: 500g Scale Synthesis

Reaction: 2-Chloropyridine + Amine

| Component | Reagent | Load | Function |

| Pre-Catalyst | 1-2 mol% | Source of Pd(II) | |

| Ligand | Xantphos | 1.5-2.5 mol% | Large bite angle (111°) favors reductive elimination. |

| Base | 1.5 equiv | ||

| Solvent | 1,4-Dioxane | 10 vol | High boiling point, good solubility. |

Step-by-Step Procedure:

-

Inerting (Critical): The reactor must be purged with

for >30 mins. -

Catalyst Formation: Charge Dioxane, Ligand, and

. Stir at 25°C for 30 mins to form the active complex (color change often observed). -

Addition: Add 2-Chloropyridine (500g), Amine (1.1 equiv), and Base .

-

Reaction: Heat to 90-100°C.

-